Phosphate
Overview
Description
The phosphate ion, with the chemical formula ( \text{PO}_4^{3-} ), is a polyatomic ion consisting of one phosphorus atom surrounded by four oxygen atoms in a tetrahedral arrangement . It is a crucial component in various biological and chemical processes. This compound ions are derived from phosphoric acid and play a significant role in biochemistry, biogeochemistry, and ecology .
Mechanism of Action
Target of Action
Phosphate, also known as orthothis compound, primarily targets various biochemical processes within living organisms. It plays a crucial role in energy storage and transfer, carbon fixation, regulation of biochemical pathways, and nucleotide and coenzyme biosynthesis . This compound is a foundational component of important molecules like ATP and essential coenzymes, which are crucial for efficient carbon fixation and energy conversion during the Calvin cycle .
Mode of Action
This compound interacts with its targets through various mechanisms. For instance, in the case of enzymes called phosphatases, this compound groups are removed by direct attack of a water molecule at the this compound center . Many phosphatase reactions operate by a slightly more complicated mechanism. In the first phase, a nucleophilic enzyme group attacks the this compound group. In the second phase, the phosphorylated residue is hydrolyzed .
Biochemical Pathways
This compound plays a critical role in several biochemical pathways involved in the dark phase of photosynthesis, including its involvement in ATP synthesis, NADPH production, and its presence in several key enzymes . It is also involved in the Pentose this compound Pathway (PPP), a metabolic pathway parallel to glycolysis. The PPP generates NADPH and pentoses (5- carbon sugars) as well as ribose 5-phosphate, a precursor for the synthesis of nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphate ions can be synthesized through several methods. One common laboratory method involves the reaction of phosphoric acid with a base, such as sodium hydroxide, to produce sodium this compound: [ \text{H}_3\text{PO}_4 + 3\text{NaOH} \rightarrow \text{Na}_3\text{PO}_4 + 3\text{H}_2\text{O} ]
Industrial Production Methods: Industrially, this compound ions are produced from this compound rock, which is mined and then treated with sulfuric acid to produce phosphoric acid. This acid is then neutralized with a base to form various this compound salts .
Chemical Reactions Analysis
Types of Reactions: Phosphate ions undergo various chemical reactions, including:
Precipitation Reactions: this compound ions react with metal ions to form insoluble metal phosphates. For example, with calcium ions: [ 3\text{Ca}^{2+} + 2\text{PO}_4^{3-} \rightarrow \text{Ca}_3(\text{PO}_4)_2 ]
Acid-Base Reactions: this compound ions can act as a base and react with acids to form dihydrogen this compound or hydrogen this compound ions: [ \text{PO}_4^{3-} + \text{H}^+ \rightarrow \text{HPO}_4^{2-} ]
Hydrolysis: this compound ions hydrolyze in water to form hydroxide ions: [ \text{PO}_4^{3-} + \text{H}_2\text{O} \rightarrow \text{HPO}_4^{2-} + \text{OH}^- ]
Common Reagents and Conditions: Common reagents include nitric acid, ammonium molybdate, and silver nitrate. Conditions often involve aqueous solutions and controlled pH levels .
Major Products: The major products of these reactions include various metal phosphates, hydrogen this compound, and dihydrogen this compound ions .
Scientific Research Applications
Phosphate ions have numerous applications in scientific research:
Chemistry: Used in buffer solutions to maintain pH levels in chemical reactions.
Biology: Essential for energy transfer in cells through adenosine trithis compound (ATP) and adenosine dithis compound (ADP).
Medicine: Used in electrolyte replenishment and total parenteral nutrition (TPN) therapy.
Comparison with Similar Compounds
- Sulfate ions (( \text{SO}_4^{2-} ))
- Carbonate ions (( \text{CO}_3^{2-} ))
- Nitrate ions (( \text{NO}_3^- ))
Phosphate ions are unique due to their critical role in biological energy transfer and their widespread use in various industrial applications .
Properties
IUPAC Name |
phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIIXXVUZAFLBC-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4P-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7039672 | |
Record name | Phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7039672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.971 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14265-44-2 | |
Record name | Phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14265-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphate ion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014265442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphate ion | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14523 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7039672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOSPHATE ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK08V8K8HR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the glycerol phosphate shuttle operate in growth plate chondrocytes?
A1: No, research has shown that the glycerol this compound shuttle is absent in growth plate chondrocytes. This absence may contribute to the high lactate accumulation observed in these cells, even under aerobic conditions. []
Q2: How does lithium affect tryptophan transport in brain cells?
A2: While not directly addressing this compound, this research delves into the complex metabolic processes within cells, highlighting the importance of understanding individual pathways. Further research is needed to elucidate the specific roles of this compound in these contexts. []
Q3: What is the role of 2,3-diphosphoglycerate (2,3-DPG) in diabetic ketoacidosis?
A3: 2,3-DPG plays a crucial role in oxygen delivery. Studies have shown that red blood cell 2,3-DPG levels are low in the early stages of diabetic ketoacidosis treatment and remain low for at least 24 hours. This finding underscores the importance of this compound replacement therapy during this critical period. []
Q4: Can different this compound binders impact vitamin D metabolism in chronic kidney disease patients?
A4: Yes, research suggests that different this compound binders can distinctly affect vitamin D metabolism. For instance, calcium acetate was associated with increased serum 24,25-dihydroxyvitamin D3 and the vitamin D metabolite ratio, while decreasing 1,25-dihydroxyvitamin D3. Conversely, sevelamer carbonate was linked to reduced levels of 24,25-dihydroxyvitamin D3 and the vitamin D metabolite ratio. []
Q5: What is the role of high molecular weight fibroblast growth factor 2 (HMWFGF2) in bone health?
A5: Studies using knockout mice models (HMWKO) have revealed that HMWFGF2 negatively impacts bone health. HMWKO mice exhibited increased bone mineral density, improved bone microarchitecture, and enhanced osteoblast activity compared to wild-type mice. These findings suggest that targeting HMWFGF2 could be a potential therapeutic strategy for bone diseases like osteomalacia. []
Q6: How does transaldolase deficiency affect pentose this compound pathway metabolites?
A6: Transaldolase deficiency, a recently identified cause of liver cirrhosis, leads to a significant increase in specific pentose this compound pathway metabolites in urine, including sedoheptulose 7-phosphate, D-arabitol, and 6-phosphogluconate. []
Q7: Does the parental origin of the mutant allele in X-linked hypophosphatemia (Hyp) mice influence the absence of a gene dose effect?
A7: No, studies on Hyp mice have shown that the parental origin of the mutant allele does not influence the absence of a gene dose effect. Affected mice consistently exhibit lower serum this compound levels, shorter tail length, and higher renal mitochondrial 24-hydroxylase activity regardless of whether the mutant allele is inherited from the mother or father. []
Q8: How does the treatment of γ-Fe2O3 with this compound ions affect its magnetic properties?
A8: Treating γ-Fe2O3 pigments with specific this compound ions, particularly polythis compound anions, results in a notable increase in coercivity. This enhancement is attributed to factors other than induced compressive stress and appears specific to the type of this compound anion used. []
Q9: Can oxiranecarbonitrile be used to synthesize glycolaldehyde this compound?
A9: Yes, oxiranecarbonitrile reacts with inorganic this compound in a basic aqueous solution to produce the cyanohydrin of glycolaldehyde this compound. This compound serves as a precursor to glycolaldehyde, particularly in the presence of formaldehyde. []
Q10: How does long-term sewage water flooding affect this compound accumulation and fractionation in soil?
A11: Prolonged sewage water flooding can lead to substantial this compound accumulation in the topsoil layers. Analysis reveals that the accumulated phosphates primarily exist in inorganic forms, predominantly bound to aluminum, highlighting the significance of aluminum-related reactions in this compound retention within the soil. []
Q11: Can bacteria contribute to phosphorus availability in agricultural soils exposed to pesticides?
A12: Yes, certain bacterial strains isolated from pesticide-exposed agricultural soils demonstrate the ability to solubilize insoluble this compound, making it available for plant uptake. These this compound-solubilizing bacteria, including species like Bacillus sp. and Pseudomonas sp., play a crucial role in enhancing phosphorus availability in such environments. []
Q12: How does enhanced biological phosphorus removal in wastewater treatment impact sludge treatment processes?
A13: Enhanced biological phosphorus removal can lead to this compound release during sludge treatment, particularly during stabilization. This release necessitates strategies like chemical fixation using calcium or ammonium-magnesium salts to prevent the recycled this compound from increasing the phosphorus load in the wastewater treatment system. []
Q13: What is the role of the second catalytic magnesium ion in the inositol monophosphatase reaction?
A14: Inositol monophosphatase requires two magnesium ions for its activity. The second magnesium ion is proposed to bind to the substrate, bridging the this compound ester oxygen atom with another substrate-derived oxygen atom. This interaction helps position and activate the attacking water molecule for hydrolysis. []
Q14: Can ultrasound and alkali this compound solutions be used to remediate petroleum and arsenic-contaminated soil?
A15: Combining ultrasound with alkali this compound solutions, particularly sodium hexametathis compound at high pH, shows promise in enhancing the efficiency of soil washing for petroleum and arsenic-contaminated fine-textured soils. This method improves the dispersion of soil aggregates and facilitates contaminant release, offering a potential solution for soil remediation. []
Q15: How do different fixation and embedding procedures influence the immunogold localization of Xylella fastidiosa in citrus tissues?
A18: The choice of fixation and embedding procedures significantly affects the visualization of Xylella fastidiosa in citrus tissues using immunogold labelling. Fixation with glutaraldehyde in cacodylate or this compound buffers, followed by embedding in London Resin White, proves most effective in preserving bacterial structures and facilitating their identification. []
Q16: Can dicalcium this compound dihydrate be used as a carrier for Xiangdan in drug delivery?
A19: Yes, research indicates that dicalcium this compound dihydrate can be successfully used as a carrier for Xiangdan, a traditional Chinese medicine. The drug loading of dicalcium this compound dihydrate can be tailored by adjusting the amount of Xiangdan added during the synthesis process. []
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